molecular formula C17H19Cl2N3OS2 B3036405 4-(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[(methylsulfanyl)methyl]pyrimidin-4-yl)morpholine CAS No. 341965-63-7

4-(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[(methylsulfanyl)methyl]pyrimidin-4-yl)morpholine

Cat. No.: B3036405
CAS No.: 341965-63-7
M. Wt: 416.4 g/mol
InChI Key: WTRXEPZLZIHAFM-UHFFFAOYSA-N
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Description

4-(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[(methylsulfanyl)methyl]pyrimidin-4-yl)morpholine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a morpholine ring attached to a pyrimidine core, which is further substituted with a 3,4-dichlorophenylmethyl group and a methylsulfanyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[(methylsulfanyl)methyl]pyrimidin-4-yl)morpholine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the 3,4-Dichlorophenylmethyl Group: This step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a thiolation reaction using methylthiol and a suitable catalyst.

    Formation of the Morpholine Ring: The final step involves the cyclization of an appropriate intermediate with morpholine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the chlorinated phenyl group, potentially leading to dechlorination or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenyl group, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[(methylsulfanyl)methyl]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[(ethylsulfanyl)methyl]pyrimidin-4-yl)morpholine
  • 4-(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[(methylsulfanyl)ethyl]pyrimidin-4-yl)morpholine
  • 4-(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[(methylsulfanyl)methyl]pyrimidin-4-yl)piperidine

Uniqueness

The uniqueness of 4-(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[(methylsulfanyl)methyl]pyrimidin-4-yl)morpholine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[2-[(3,4-dichlorophenyl)methylsulfanyl]-6-(methylsulfanylmethyl)pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3OS2/c1-24-11-13-9-16(22-4-6-23-7-5-22)21-17(20-13)25-10-12-2-3-14(18)15(19)8-12/h2-3,8-9H,4-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRXEPZLZIHAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=NC(=N1)SCC2=CC(=C(C=C2)Cl)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701125692
Record name 4-[2-[[(3,4-Dichlorophenyl)methyl]thio]-6-[(methylthio)methyl]-4-pyrimidinyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701125692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341965-63-7
Record name 4-[2-[[(3,4-Dichlorophenyl)methyl]thio]-6-[(methylthio)methyl]-4-pyrimidinyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341965-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-[[(3,4-Dichlorophenyl)methyl]thio]-6-[(methylthio)methyl]-4-pyrimidinyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701125692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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